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Cat. No.: B075064 Get Quote

Introduction

3,5-Diethylphenol is an organic compound with the chemical formula C₁₀H₁₄O. As a

disubstituted phenol, it serves as a valuable intermediate in the synthesis of various more

complex molecules, finding applications in the development of resins, polymers, and specialty

chemicals. A thorough understanding of its spectroscopic characteristics is fundamental for its

identification, quality control, and for tracking its transformations in chemical reactions. This

technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 3,5-Diethylphenol, intended for

researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data
The structural elucidation of 3,5-Diethylphenol is achieved through the combined application

of several spectroscopic techniques. Each method provides unique insights into the molecular

structure, and together they offer a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Data
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The proton NMR spectrum reveals the different types of protons and their connectivity within

the molecule.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.59 s 1H Ar-H (meta to OH)

6.52 s 2H Ar-H (ortho to OH)

4.75 s 1H -OH

2.54 q 4H -CH₂-

1.19 t 6H -CH₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the

molecule.[1]

Chemical Shift (ppm) Assignment

155.0 C-OH

144.9 C-CH₂

118.8 Ar-CH (meta to OH)

112.5 Ar-CH (ortho to OH)

29.0 -CH₂-

14.1 -CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The spectrum of 3,5-Diethylphenol is
characterized by the following key absorption bands.
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Wavenumber (cm⁻¹) Description

~3350 O-H stretch (broad)

~2965, 2930, 2870 C-H stretch (aliphatic)

~1600, 1470 C=C stretch (aromatic)

~1200 C-O stretch

~830 C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

m/z Relative Intensity (%) Assignment

150 100 [M]⁺ (Molecular Ion)

135 80 [M-CH₃]⁺

121 60 [M-C₂H₅]⁺

107 40 [M-C₃H₇]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 3,5-Diethylphenol (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5
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mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz

spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-

added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at

a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon. A wider spectral width is used compared to

¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (e.g., 2-5 seconds) are often required to obtain a good

quality spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 3,5-Diethylphenol (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

FTIR Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the empty sample compartment is first recorded. Then, the sample

spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is

usually an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction (GC-MS): A dilute solution of 3,5-Diethylphenol in a volatile organic

solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC)

coupled to a mass spectrometer (MS). The GC separates the compound from any impurities

before it enters the mass spectrometer.

Ionization and Analysis: In the mass spectrometer, the sample is typically ionized by electron

impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are then

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b075064?utm_src=pdf-body
https://www.benchchem.com/product/b075064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio

(m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Data
Integration
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical

integration of data for structural elucidation.
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General Workflow of Spectroscopic Analysis
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Figure 1: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.
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Structural Elucidation of 3,5-Diethylphenol

Spectroscopic Data
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Confirmed Structure of 3,5-Diethylphenol
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Figure 2: Logical relationship of how NMR, IR, and MS data are integrated to confirm the

structure of 3,5-Diethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Diethylphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075064#spectroscopic-data-of-3-5-diethylphenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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